Cas no 1965309-57-2 (2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride)
2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride
- SB34985
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- MDL: MFCD28398108
- Inchi: 1S/C7H9BrN2.2ClH/c8-7-5-6(1-3-9)2-4-10-7;;/h2,4-5H,1,3,9H2;2*1H
- InChI Key: CUBHHSUYUUYUQH-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CN=1)CCN.Cl.Cl
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 97.6
- Topological Polar Surface Area: 38.9
2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride Pricemore >>
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| TRC | B800433-10mg |
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1965309-57-2 | 100mg |
$ 320.00 | 2022-06-06 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0694S-1g |
2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride |
1965309-57-2 | 96% | 1g |
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1965309-57-2 | 96% | 5g |
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1965309-57-2 | 96% | 500mg |
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1965309-57-2 | 96% | 250mg |
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| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0694S-100mg |
2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride |
1965309-57-2 | 96% | 100mg |
1382.31CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0694S-50mg |
2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride |
1965309-57-2 | 96% | 50mg |
1110.94CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0694S-1g |
2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride |
1965309-57-2 | 96% | 1g |
¥12066.64 | 2025-01-21 |
2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride Suppliers
2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride
Comprehensive Overview of 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride (CAS No. 1965309-57-2)
2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride (CAS No. 1965309-57-2) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound, featuring a bromopyridine core linked to an ethylamine moiety, serves as a critical intermediate in the development of bioactive molecules. Its unique structure enables applications in medicinal chemistry, particularly in the design of kinase inhibitors and receptor modulators. Researchers value its versatility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern drug discovery pipelines.
The growing demand for heterocyclic compounds like 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride aligns with trends in targeted drug delivery and precision medicine. Recent studies highlight its role in optimizing ADME properties (Absorption, Distribution, Metabolism, Excretion) of lead compounds, a hot topic in AI-driven drug design. Computational tools, including molecular docking and QSAR modeling, frequently incorporate derivatives of this compound to predict binding affinities and metabolic stability.
From a synthetic perspective, the bromo substituent at the 2-position of the pyridine ring offers exceptional reactivity for C-C bond formation, making it a preferred choice for structure-activity relationship (SAR) studies. Its dihydrochloride salt form enhances solubility, addressing common challenges in high-throughput screening (HTS) assays. This attribute is particularly relevant given the pharmaceutical industry's focus on water-soluble APIs (Active Pharmaceutical Ingredients).
Environmental and regulatory considerations also shape the applications of CAS No. 1965309-57-2. With increasing emphasis on green chemistry, researchers explore solvent-free modifications and catalytic methods to derivatize this compound. Its compatibility with flow chemistry systems—another trending topic—enables scalable production while minimizing waste, answering the call for sustainable synthesis protocols.
Analytical characterization of 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride typically involves advanced techniques like HPLC-MS and NMR spectroscopy. These methods ensure batch-to-batch consistency, a critical factor for GMP-compliant manufacturing. The compound's stability under various pH conditions further supports its use in prodrug development, a field gaining traction due to its potential to improve patient compliance.
In the context of personalized therapeutics, derivatives of this bromopyridine scaffold show promise in orphan drug formulations. Its molecular framework allows for targeted modifications to address rare genetic disorders, aligning with global healthcare trends toward niche market solutions. Patent databases reveal a steady increase in filings involving 1965309-57-2, particularly for central nervous system (CNS) applications.
The compound's role extends to agrochemical research, where its structural motifs contribute to novel pest control agents. This dual-use potential underscores the importance of structure-based design principles in cross-industry innovation. Recent publications also explore its utility in fluorescent probes for cellular imaging, demonstrating its versatility beyond traditional pharmaceutical applications.
For researchers sourcing 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride, quality indicators include ≥98% purity (HPLC) and rigorous residual solvent analysis. Storage recommendations typically suggest inert atmospheres and low temperatures to preserve the compound's reactivity—key considerations for long-term stability in inventory management systems.
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